molecular formula C11H17N3OS B7025432 N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine

N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine

Cat. No.: B7025432
M. Wt: 239.34 g/mol
InChI Key: OZRJLBOZCGWCJH-UHFFFAOYSA-N
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Description

N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine: is a chemical compound with a unique structure that includes a thiolane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine typically involves the reaction of a thiolane derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiolane derivative, followed by nucleophilic substitution with the pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiolane alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane alcohols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide
  • 2-(cyclopropylmethoxy)-N-(1-oxothiolan-3-yl)benzamide
  • tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate

Comparison: N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine is unique due to its combination of a thiolane ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-oxothiolan-3-yl)-6-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8(2)10-5-11(13-7-12-10)14-9-3-4-16(15)6-9/h5,7-9H,3-4,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJLBOZCGWCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NC2CCS(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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